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Cat. No.: B1297511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone

of modern medicinal chemistry, offering a powerful tool to modulate a compound's

physicochemical and biological properties. The trifluoromethyl group (-CF3) is a particularly

valued substituent due to its strong electron-withdrawing nature, high lipophilicity, and ability to

enhance metabolic stability. This technical guide focuses on 3,5-
bis(trifluoromethyl)benzenethiol, a key building block in the synthesis of complex molecules

with significant therapeutic potential. Its IUPAC name is 3,5-bis(trifluoromethyl)benzenethiol.
This document provides a comprehensive overview of its synthesis, physicochemical

properties, and its role in the development of biologically active agents.

Physicochemical and Spectroscopic Data
A summary of the key physical and spectral properties of 3,5-
bis(trifluoromethyl)benzenethiol is presented below for easy reference.
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Property Value Reference

Molecular Formula C8H4F6S [1]

Molecular Weight 246.17 g/mol [1]

Appearance
Colorless to slightly yellow

liquid or solid
[2]

Boiling Point 167 °C [3]

Density 1.46 g/mL at 25 °C [3]

Refractive Index n20/D 1.442 [3]

CAS Number 130783-02-7 [3]

Spectroscopic Data:

Spectrum Type Key Features Reference

Mass Spectrometry (GC-MS) Molecular Ion (M+): m/z 246 [1]

Infrared (IR) Spectrum
Available through commercial

suppliers and databases.
[1]

Raman Spectrum
Available through commercial

suppliers and databases.
[1]

¹H NMR Spectrum
Aromatic protons and thiol

proton signals are expected.
[4][5]

¹³C NMR Spectrum

Signals for aromatic carbons

and trifluoromethyl carbons are

expected.

[4]

¹⁹F NMR Spectrum

A singlet for the six equivalent

fluorine atoms of the two CF3

groups is expected.

[4]
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Experimental Protocols: Synthesis of 3,5-
Bis(trifluoromethyl)benzenethiol
Two primary methods for the synthesis of 3,5-bis(trifluoromethyl)benzenethiol are detailed

below.

Method 1: From 3,5-Bis(trifluoromethyl)chlorobenzene
This method involves the nucleophilic aromatic substitution of chlorine with a hydrosulfide

reagent.[6]

Experimental Procedure:

To a 500 mL three-necked flask, add 24.9 g (0.1 mol) of 3,5-

bis(trifluoromethyl)chlorobenzene and 28 g (0.5 mol) of industrial sodium hydrosulfide.

Add 180 g of dimethyl sulfoxide (DMSO) as the solvent.

Heat the mixture to 110 °C with stirring and maintain the reaction for 10 hours.

After the reaction is complete, cool the mixture to room temperature.

Under stirring, gradually add dilute sulfuric acid to acidify the mixture to a pH of 4.

The product, 3,5-bis(trifluoromethyl)benzenethiol, is then isolated via steam distillation.

Method 2: From 3,5-
Bis(trifluoromethyl)benzenesulfonamide
This protocol involves the reduction of a benzenesulfonamide derivative.[7]

Experimental Procedure:

In a suitable reaction vessel, mix 15.0 g (approximately 0.05 mol) of 3,5-

bis(trifluoromethyl)benzenesulfonamide with 21.0 g (approximately 0.25 mol) of potassium

formate.
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Heat the mixture to 200 °C and allow it to react for 5 hours. Water generated during the

reaction is removed by distillation.

After the reaction is complete, cool the reaction mixture to 80 °C.

Add a 10% mass concentration of dilute hydrochloric acid to adjust the pH to 2.

The final product is obtained by rectification. The reported yield is 50.3%, with a starting

material conversion efficiency of 52.1%.[7]
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Synthetic pathways to 3,5-bis(trifluoromethyl)benzenethiol.

Role in Drug Discovery and Development
While direct biological activity data for 3,5-bis(trifluoromethyl)benzenethiol is not extensively

reported, its structural motif, the 3,5-bis(trifluoromethyl)phenyl group, is a privileged scaffold in

medicinal chemistry. The presence of two trifluoromethyl groups on the phenyl ring significantly

influences the molecule's electronic properties and lipophilicity, which can lead to enhanced

biological activity and improved pharmacokinetic profiles of derivative compounds.

Antimicrobial Activity
The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into novel pyrazole derivatives

that exhibit potent activity against Gram-positive bacteria, including methicillin-resistant

Staphylococcus aureus (MRSA).[8] These findings underscore the potential of this chemical

group in the development of new antibiotics to combat drug-resistant pathogens.

Anticancer Activity
Derivatives containing the N-(3,5-bis(trifluoromethyl)phenyl) group have been investigated for

their anticancer properties. For instance, a novel synthetic naphthofuran compound bearing

this moiety was found to inhibit liver tumor growth by activating hepatocyte nuclear factor 4α

(HNF4α) and subsequently inactivating the STAT3 pathway.[2]

Enzyme Inhibition
The 3,5-bis(trifluoromethyl)phenyl group has also been utilized in the design of enzyme

inhibitors. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide has been identified as an

inhibitor of steroid 5α-reductase (SRD5A), an enzyme implicated in androgen-related disorders.
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Therapeutic Applications

3,5-Bis(trifluoromethyl)phenyl Moiety

Antimicrobial Agents
(e.g., Pyrazole Derivatives)

Incorporation into

Anticancer Agents
(e.g., Naphthofuran Derivatives)

Incorporation into

Enzyme Inhibitors
(e.g., SRD5A Inhibitors)

Incorporation into

Click to download full resolution via product page

The 3,5-bis(trifluoromethyl)phenyl scaffold in drug discovery.

Conclusion
3,5-Bis(trifluoromethyl)benzenethiol is a valuable and versatile building block for the

synthesis of complex organic molecules. Its straightforward preparation and the unique

properties conferred by the two trifluoromethyl groups make it a highly attractive starting

material for researchers in drug discovery and materials science. The demonstrated biological

activities of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety highlight the

significant potential for the development of novel therapeutics. Further exploration of the direct

biological effects of 3,5-bis(trifluoromethyl)benzenethiol and its simpler derivatives may

unveil new avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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